molecular formula C13H26N2O5 B2361803 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate CAS No. 1421453-24-8

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate

Cat. No.: B2361803
CAS No.: 1421453-24-8
M. Wt: 290.36
InChI Key: OYHQXUHAYUVCOZ-UHFFFAOYSA-N
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Description

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is a complex organic compound with potential applications in various scientific fields. This compound features a morpholine ring, a hydroxyethyl group, and a butanone moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate typically involves multi-step organic reactions. The process begins with the preparation of the morpholine ring, followed by the introduction of the hydroxyethyl group and the butanone moiety. Common reagents used in these reactions include morpholine, hydroxyethylamine, and butanone. The reaction conditions often involve controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The carbonyl group in the butanone moiety can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted amino compounds. These products can be further utilized in various research and industrial applications.

Scientific Research Applications

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate involves its interaction with specific molecular targets and pathways. The hydroxyethyl and amino groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function and activity. The morpholine ring provides structural stability and enhances the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)piperidine)butan-1-one formate
  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)pyrrolidine)butan-1-one formate
  • 1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)azepane)butan-1-one formate

Uniqueness

1-(3-(((2-Hydroxyethyl)(methyl)amino)methyl)morpholino)butan-1-one formate is unique due to its morpholine ring, which provides distinct chemical properties and reactivity compared to similar compounds with different ring structures. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

formic acid;1-[3-[[2-hydroxyethyl(methyl)amino]methyl]morpholin-4-yl]butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3.CH2O2/c1-3-4-12(16)14-6-8-17-10-11(14)9-13(2)5-7-15;2-1-3/h11,15H,3-10H2,1-2H3;1H,(H,2,3)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHQXUHAYUVCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N1CCOCC1CN(C)CCO.C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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